molecular formula C8H9NO2 B1355161 2-(3-Hydroxyphenyl)acetamide CAS No. 22446-41-9

2-(3-Hydroxyphenyl)acetamide

Cat. No. B1355161
CAS RN: 22446-41-9
M. Wt: 151.16 g/mol
InChI Key: MZAWZUUCGUEJLE-UHFFFAOYSA-N
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Description

“2-(3-Hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.1626 . It is also known as N-(2-hydroxyphenyl)acetamide .


Synthesis Analysis

The synthesis of 2-(3-Hydroxyphenyl)acetamide and its derivatives has been the subject of several studies . For instance, one study reported the synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide . The reaction was carried out using 2,2-diphenylacetic acid in dry dichloromethane (DCM) with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP) .


Molecular Structure Analysis

The molecular structure of 2-(3-Hydroxyphenyl)acetamide has been analyzed in several studies . For example, one study reported the crystal structure of N-(3-Hydroxyphenyl)acetamide .


Chemical Reactions Analysis

The chemical reactions involving 2-(3-Hydroxyphenyl)acetamide have been investigated in several studies . For instance, one study reported that on hydrolysis, a compound was converted to the corresponding phenoxy acid, which was then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry DCM, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish a compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Hydroxyphenyl)acetamide have been reported in several studies . For example, it has been described as a white, odorless crystalline powder . It is soluble in water, ethanol, acetone, chloroform, glycerol, methanol, propylene glycol, and solutions of alkali hydroxides, but insoluble in diethyl ether .

Scientific Research Applications

  • Chemoselective Synthesis : A study by Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to produce N-(2-Hydroxyphenyl)acetamide, an intermediate for the natural synthesis of antimalarial drugs. This process was optimized using different acyl donors, showing that vinyl acetate led to an irreversible and kinetically controlled synthesis. The reaction followed a ternary complex model with inhibition by vinyl acetate (Magadum & Yadav, 2018).

  • Structural Analysis : Davis and Healy (2010) synthesized a derivative of 2-(3-Hydroxyphenyl)acetamide, namely N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, as part of a project to generate a combinatorial library. They analyzed its crystal structure, noting that it forms non-planar discrete molecules linked by intermolecular hydrogen bonds (Davis & Healy, 2010).

  • Silylated Derivatives and Their Properties : Research by Nikonov et al. (2016) involved synthesizing silylated derivatives of N-(2-hydroxyphenyl)acetamide. They investigated the structures of these new compounds using various spectroscopic methods, including NMR, X-ray single-crystal analysis, and DFT methods (Nikonov et al., 2016).

  • Potential Medical Applications : A study by Rani et al. (2014) focused on the synthesis of 2-(Substituted phenoxy) Acetamide derivatives, assessing their potential as anticancer, anti-inflammatory, and analgesic agents. They found that compounds with halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities (Rani et al., 2014).

  • Anti-Arthritic Properties : Jawed et al. (2010) investigated the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in rats. The study demonstrated its potential in reducing inflammation-related cytokines and reactive oxygen species, suggesting its promise as an anti-arthritic agent (Jawed et al., 2010).

  • Environmental Applications : The study by Brillas et al. (2005) examined the degradation of paracetamol (N-(4-hydroxyphenyl)acetamide) in aqueous solutions using anodic oxidation with a boron-doped diamond electrode. This research is significant for understanding the environmental impact and degradation pathways of pharmaceutical compounds (Brillas et al., 2005).

  • 2 nanoparticles. They observed over 90% degradation under UV irradiation and identified several pathway products, contributing to understanding the environmental fate of pharmaceutical pollutants (Jallouli et al., 2017).

Future Directions

Future research on 2-(3-Hydroxyphenyl)acetamide and its derivatives may focus on designing new derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new pharmaceutical compounds .

properties

IUPAC Name

2-(3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAWZUUCGUEJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570174
Record name 2-(3-Hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxyphenyl)acetamide

CAS RN

22446-41-9
Record name 2-(3-Hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-hydroxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
G Sigmund, J Dib, L Tretzel, T Piper… - Drug testing and …, 2015 - Wiley Online Library
2‐Phenylethanamine (phenethylamine, PEA) represents the core structure of numerous drugs with stimulant‐like properties and is explicitly featured as so‐called specified substance …
J Dib, G Sigmund, L Tretzel, T Piper… - Proceedings of the …, 2016 - fis.dshs-koeln.de
Monitoring 2-phenylethanamine and 2-(3-hydroxyphenyl)acetamide sulfate in doping controls — German Sport University Cologne Skip to main navigation Skip to search Skip to main content …
Number of citations: 2 fis.dshs-koeln.de
S Krombholz, A Thomas, T Piper… - Biomedical …, 2022 - Wiley Online Library
The misuse of 2‐phenylethylamine (PEA) in sporting competitions is prohibited by the World Anti‐Doping Agency. As it is endogenously produced, a method is required to differentiate …
V Tsanov, H Tsanov - Anti-Cancer Agents in Medicinal …, 2022 - ingentaconnect.com
Background: This article is a continuation of Theoretical Analysis for the Safe Form and Dosage of Amygdalin Product and Theoretical Study of the Process of Passage of Glycoside …
Number of citations: 1 www.ingentaconnect.com
M Thevis - Drug Testing and Analysis, 2015 - Wiley Online Library
International anti-doping efforts have been evolving for decades. The latest advances in the field of doping control analysis have been presented, discussed, and disseminated at the …
A Więckowska, M Bajda, K Więckowski… - JPC–Journal of Planar …, 2010 - Springer
This paper reports an investigation of physicochemical properties of four series of carbamates of 3-hydroxy and 4-hydroxyphenyl-acetamides of 4-benzylpiperidine and 1-…
Number of citations: 2 link.springer.com
A Spadaro, M Negri, S Marchais-Oberwinkler, E Bey… - researchgate.net
Method A, general procedure for nucleophilic addition: To a solution of thiazole derivative unsubstituted in position 2 (1 eq) in anhydrous THF a 2.5 M solution of n-BuLi (1 eq) in hexane …
Number of citations: 0 www.researchgate.net
H Zhang, J Shu, B Yang, P Zhang, P Ma - Talanta, 2018 - Elsevier
Many organic amines that comprise a benzene ring are policy-sensitive because of their toxicity and links to social harm. However, to date, detection of such compounds mainly relies …
Number of citations: 17 www.sciencedirect.com
A Więckowska, M Bajda, N Guzior… - European journal of …, 2010 - Elsevier
The study presents synthesis and biological activity of novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties designed as cholinesterases …
Number of citations: 30 www.sciencedirect.com
V Tsanov, H Tsanov - Anti-Cancer Agents in Medicinal …, 2021 - ingentaconnect.com
Background: This article concentrates on the processes occurring in the medium around the cancer cell and the transfer of glycoside amides through their cell membrane. They are …
Number of citations: 1 www.ingentaconnect.com

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